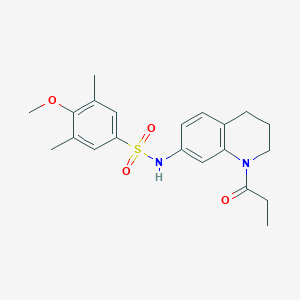
4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-Methoxy-3,5-dimethyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : A benzenesulfonamide moiety providing a foundation for biological activity.
- Functional Groups : The presence of methoxy and dimethyl groups enhances lipophilicity and may influence receptor binding.
- Tetrahydroquinoline Component : This part is often associated with various pharmacological effects, including neuroactivity and anti-inflammatory properties.
Antiviral Properties
Research indicates that derivatives of sulfonamides exhibit antiviral activities. For instance, related compounds have been shown to inhibit the replication of viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves the modulation of intracellular proteins like APOBEC3G, which plays a crucial role in viral defense mechanisms .
| Study | Compound | Virus Targeted | Mechanism of Action |
|---|---|---|---|
| Study 1 | IMB-0523 | HBV | Increases APOBEC3G levels |
| Study 2 | IMB-26 | HIV | Enhances intracellular antiviral proteins |
Antitumor Activity
Preliminary studies suggest that similar sulfonamide derivatives possess antitumor properties. The mechanism appears to involve apoptosis induction in cancer cells and inhibition of tumor growth. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro .
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| HepG2 (liver cancer) | 10.5 | Significant growth inhibition |
| MCF-7 (breast cancer) | 8.2 | Induction of apoptosis |
Case Studies
- Case Study on Anti-HBV Activity
- Case Study on Cytotoxicity
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies indicate that similar compounds have favorable absorption characteristics with moderate metabolic stability. Research into the bioavailability and half-life will be crucial for future clinical applications.
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-20(24)23-10-6-7-16-8-9-17(13-19(16)23)22-28(25,26)18-11-14(2)21(27-4)15(3)12-18/h8-9,11-13,22H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSWDAUBMCPJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














